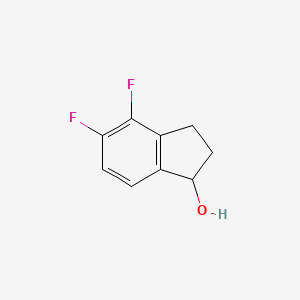
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a perfluoropropan-2-yl group attached to a phenyl ring, which is further connected to an ethyl ester group. The presence of the perfluoropropan-2-yl group imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and ester formation. One common synthetic route starts with the reaction of ortho-aminophenol with heptafluoro-2-iodopropane to form an intermediate compound. This intermediate undergoes further reactions, including reduction and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .
Applications De Recherche Scientifique
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as insecticidal and fungicidal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate involves its interaction with specific molecular targets. For instance, in insecticidal applications, it acts as an antagonist of the RDL GABA receptor, leading to hyperexcitation of the nervous system in pests . This interaction disrupts normal neurotransmission, ultimately resulting in the death of the target organism.
Comparaison Avec Des Composés Similaires
Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate can be compared with other similar compounds, such as:
Perfluoropropan-2-yl-based quinoline derivatives: These compounds also feature the perfluoropropan-2-yl group and exhibit similar biological activities, such as fungicidal and insecticidal properties.
Meta-diamide insecticides: These compounds share a similar mode of action by targeting the RDL GABA receptor in pests.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C13H9F7O3 |
|---|---|
Poids moléculaire |
346.20 g/mol |
Nom IUPAC |
ethyl 2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C13H9F7O3/c1-2-23-10(22)9(21)7-3-5-8(6-4-7)11(14,12(15,16)17)13(18,19)20/h3-6H,2H2,1H3 |
Clé InChI |
IOUFDVVLQGCWGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



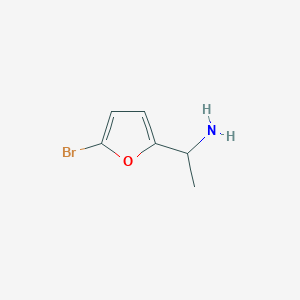
![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041094.png)

![(1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041108.png)
![3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13041116.png)
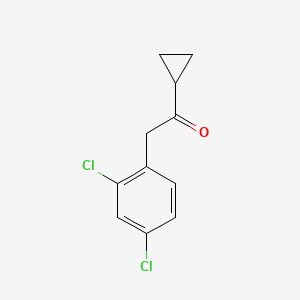
![1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13041133.png)
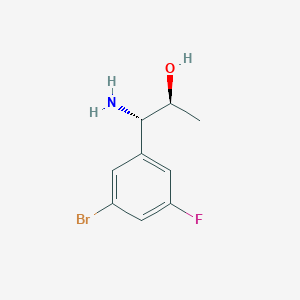

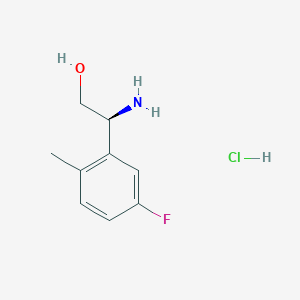
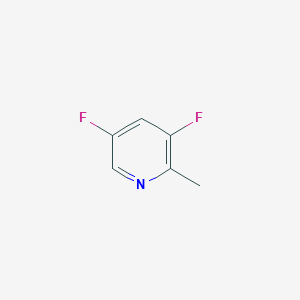
![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)
